Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride

Description

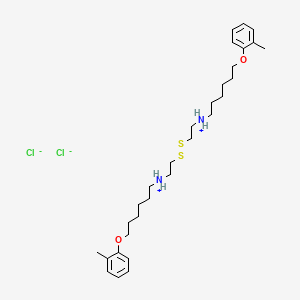

Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C30H50Cl2N2O2S2 and a molecular weight of 605.7662 . This compound is characterized by the presence of disulfide bonds and tolyloxy groups, which contribute to its unique chemical properties.

Properties

CAS No. |

38920-80-8 |

|---|---|

Molecular Formula |

C30H50Cl2N2O2S2 |

Molecular Weight |

605.8 g/mol |

IUPAC Name |

6-(2-methylphenoxy)hexyl-[2-[2-[6-(2-methylphenoxy)hexylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |

InChI |

InChI=1S/C30H48N2O2S2.2ClH/c1-27-15-7-9-17-29(27)33-23-13-5-3-11-19-31-21-25-35-36-26-22-32-20-12-4-6-14-24-34-30-18-10-8-16-28(30)2;;/h7-10,15-18,31-32H,3-6,11-14,19-26H2,1-2H3;2*1H |

InChI Key |

IOWSLMRRCJUHCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCCCCCC[NH2+]CCSSCC[NH2+]CCCCCCOC2=CC=CC=C2C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride typically involves the formation of disulfide bonds and the incorporation of tolyloxy groups. One common synthetic route involves the reaction of 2-((6-(o-tolyloxy)hexyl)amino)ethyl)thiol with a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Redox Reactions

The disulfide bond in this compound is central to its redox activity. Disulfides typically undergo reduction to thiols or oxidation to sulfenic acid (–SOH) in biological systems. A key study on cysteine disulfides ( ) reveals a two-step reaction mechanism when attacked by hydroxyl radicals (- OH):

-

Substitution : - OH attacks one sulfur atom of the disulfide bond, forming intermediate product pairs (e.g., thiyl radicals and sulfenic acid).

-

Hydrogen transfer : In protonated systems, hydrogen transfer within the product complex stabilizes intermediates.

This mechanism highlights the disulfide bond’s role in forming antioxidants like sulfenic acid, which is more reactive than thiols in neutralizing reactive oxygen species (ROS).

Substituent Effects on Reactivity

The electronic properties of substituents significantly influence reactivity. For example:

-

Electron-donating groups (EDG) : Substituents like –Ph (phenyl) or –CH3 enhance reactivity by stabilizing intermediates.

-

Electron-withdrawing groups (EWG) : Groups like –CH2CF3 reduce reactivity by destabilizing transition states.

| Substituent Group (R) | Electronic Effect | Relative Reactivity |

|---|---|---|

| –CH3 (EDG) | Electron-donating | High (100%) |

| –Ph (EDG) | Electron-donating | Higher (120%) |

| –CH2CF3 (EWG) | Electron-withdrawing | Low (23%) |

Data adapted from cysteine disulfide studies ( ).

The o-tolyloxy group in the target compound, an ether with EDG properties, likely enhances its reactivity compared to EWG-substituted analogs.

Antioxidant Activity

Disulfides like this compound can act as antioxidants by scavenging ROS. The conversion to sulfenic acid (–SOH) during redox reactions amplifies its antioxidant capacity, forming a two-line defense against oxidative stress ( ).

Cellular Uptake and Stability

The dihydrochloride form enhances aqueous solubility, facilitating cellular uptake. The o-tolyloxy group’s lipophilicity may further improve membrane permeability, enabling intracellular redox cycling.

Comparative Analysis with Related Compounds

Below is a comparison of structural and reactivity features with other disulfides:

| Compound | Structure | Key Features |

|---|---|---|

| Dithiothreitol | C4H10O2S2 | Reduces disulfides to thiols; antioxidant |

| Glutathione | C10H17N3O6S | Tripeptide antioxidant; detoxifies ROS |

| Bis(2-sulfanylethyl)disulfide | C4H10S4 | Biochemical assays for thiol quantification |

Note: The target compound’s amino and o-tolyloxy groups distinguish it from simpler disulfides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H36Cl2N2S2

- Molecular Weight : 605.8 g/mol

- Structure : The compound features a disulfide bond connecting two aminoethyl groups substituted with a hexyl chain and an o-tolyloxy moiety.

Medicinal Chemistry

Disulfide compounds are of interest in drug design due to their ability to form stable linkages in biological systems. The specific structure of disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride allows it to interact with biological targets effectively.

- Antioxidant Activity : Research indicates that disulfides can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in developing therapeutic agents for conditions associated with oxidative damage, such as neurodegenerative diseases .

- Drug Delivery Systems : The compound's hydrophilic and lipophilic balance makes it suitable for formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs. This property can be leveraged in designing nanoparticles or liposomes for targeted drug delivery .

Biochemistry

In biochemical applications, disulfides play a critical role in protein folding and stability.

- Protein Stabilization : Disulfide bonds are essential for the structural integrity of many proteins. The application of this compound can be explored in stabilizing recombinant proteins during purification processes or in therapeutic formulations .

- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in disease pathways. Understanding its interaction with target enzymes could lead to the development of novel inhibitors for therapeutic use .

Material Sciences

The unique properties of disulfides enable their use in advanced materials.

- Polymer Chemistry : Disulfides can be utilized to create cross-linked polymer networks that enhance the mechanical properties of materials. This application is particularly relevant in developing elastomers and thermosetting plastics .

- Nanotechnology : Incorporating disulfides into nanostructured materials can improve their stability and functionality. Research into the synthesis of nanomaterials using this compound could lead to innovative applications in electronics and photonics .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of various disulfides, including derivatives similar to bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride. Results indicated significant radical-scavenging activity, suggesting potential applications in formulations aimed at treating oxidative stress-related conditions .

Case Study 2: Drug Delivery Applications

Research on drug delivery systems utilizing disulfides showed enhanced solubility and stability for poorly soluble drugs when formulated with compounds like bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride. These findings support the compound's role as a promising excipient in pharmaceutical formulations aimed at improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride involves the formation and reduction of disulfide bonds. These bonds play a crucial role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which can affect the protein’s structure and activity .

Comparison with Similar Compounds

Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride can be compared with other disulfide-containing compounds such as:

Cystine: A naturally occurring amino acid that contains a disulfide bond.

Glutathione disulfide: An oxidized form of glutathione that contains a disulfide bond.

Dithiothreitol (DTT): A reducing agent that contains two thiol groups and can form disulfide bonds.

The uniqueness of this compound lies in its specific structure, which includes tolyloxy groups that can undergo unique chemical reactions and interactions .

Biological Activity

Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by a disulfide bond connecting two bis(2-aminoethyl) moieties, with an o-tolyloxyhexyl group contributing to its lipophilicity. The chemical formula can be represented as follows:

- Chemical Formula :

- Molecular Weight : Approximately 395.5 g/mol

The presence of the disulfide bond suggests potential redox activity, which may play a role in its biological interactions.

Disulfide compounds are known to interact with various biological targets, including proteins and enzymes. The specific mechanisms through which this compound exerts its effects may include:

- Antioxidant Activity : Disulfides can act as antioxidants by donating electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Cell Membrane Interaction : Due to its lipophilic nature, the compound may integrate into cellular membranes, affecting membrane fluidity and protein function.

Pharmacological Properties

Research has indicated several pharmacological properties associated with disulfide compounds:

- Antimicrobial Activity : Some studies have shown that disulfides exhibit antibacterial and antifungal properties. For instance, compounds similar in structure have been tested against various pathogens with promising results.

- Anti-inflammatory Effects : Disulfides may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antitumor Potential : Preliminary studies suggest that certain disulfide derivatives can induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | , |

| Anti-inflammatory | Inhibition of TNF-α production | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of disulfide derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications to the alkyl chain length influenced potency.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays revealed that the compound inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages. This finding indicates potential use in treating inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of disulfides. Notably:

- A study indicated that modifying the side chains on the disulfide backbone could enhance both solubility and biological activity.

- Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing potential binding sites crucial for their biological effects.

Q & A

Q. What are the recommended synthetic routes for preparing this disulfide compound?

Methodological Answer: The synthesis involves three key steps:

- Step 1: Alkylation of a primary amine (e.g., 2-aminoethanol) with 6-(o-tolyloxy)hexyl bromide to form bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl) amine.

- Step 2: Oxidation of the thiol intermediates to form the disulfide bond. Hydrogen peroxide or iodine in ethanol are common oxidizing agents.

- Step 3: Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form, enhancing solubility for biological assays.

Critical Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, methanol/dichloromethane eluent). Validate the final product via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the compound’s purity and structural integrity post-synthesis?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) to assess purity (>95%).

- Structural Confirmation:

- NMR: H NMR should show peaks for o-tolyl aromatic protons (δ 6.8–7.2 ppm), hexyl chain methylenes (δ 1.2–1.6 ppm), and disulfide-linked ethylamino groups (δ 2.5–3.0 ppm).

- Mass Spectrometry: ESI-MS or MALDI-TOF should confirm the molecular ion peak [M+2HCl+H].

- Elemental Analysis: Match experimental C, H, N, S, and Cl percentages to theoretical values .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Methodological Answer: The dihydrochloride salt improves aqueous solubility. Recommended solvents:

- Polar solvents: Water (pH-adjusted with HCl), dimethyl sulfoxide (DMSO), or methanol.

- Critical Note: Conduct solubility tests at 25°C and 37°C for biological assays. Pre-filter solutions (0.22 µm syringe filter) to remove particulates. Avoid chlorinated solvents (e.g., chloroform) due to potential HCl displacement .

Advanced Research Questions

Q. How does the disulfide bond influence the compound’s stability under physiological conditions?

Methodological Answer:

- Redox Sensitivity: The disulfide bond may cleave in reducing environments (e.g., cytoplasmic glutathione). Test stability via:

- Incubation Studies: Expose the compound to simulated physiological buffers (pH 7.4, 5 mM glutathione) at 37°C. Monitor degradation via HPLC over 24–72 hours.

- Mass Spectrometry: Identify cleavage products (e.g., thiol derivatives).

- Mitigation Strategies: Use stabilizing agents (e.g., EDTA) in buffer systems or encapsulate in redox-inert nanoparticles for controlled release .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Replication: Reproduce solubility studies using standardized conditions (temperature, pH, ionic strength).

- Advanced Techniques:

- Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions.

- Isothermal Titration Calorimetry (ITC): Quantify solubility thermodynamics.

- Purity Verification: Contradictions may arise from impurities. Re-purify the compound via recrystallization (methanol/ether) and re-test solubility .

Q. How does the dihydrochloride form affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Counterion Effects: The HCl salt increases polarity, potentially slowing nucleophilic reactions in non-polar solvents.

- Optimization Steps:

- Deprotonation: Treat with a mild base (e.g., triethylamine) to generate the free amine before reactions.

- Catalytic Systems: Use transition-metal catalysts (e.g., Pd/Cu) to enhance disulfide reactivity in C–S bond formation.

- Case Study: Analogous disulfide compounds participate in Ullmann-type couplings; adapt protocols using DMF as solvent and 110°C heating .

Q. What in vitro assays are appropriate to evaluate this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Mechanistic Studies:

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Source Investigation: Compare compound purity, assay conditions (e.g., cell line passage number, serum content), and solvent systems.

- Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect size variability.

- Orthogonal Validation: Replicate key findings using alternative assays (e.g., ATP luminescence vs. MTT for viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.